Cas no 1355239-03-0 ((S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate)

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a chiral pyrrolidine derivative featuring a fluorinated aromatic ring, commonly employed as an intermediate in pharmaceutical synthesis and asymmetric catalysis. The incorporation of a fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, making this compound valuable for medicinal chemistry applications. The D-tartrate counterion improves crystallinity and facilitates purification, ensuring high enantiomeric purity. Its rigid pyrrolidine scaffold and fluorophenyl group contribute to stereoselective interactions, supporting the development of receptor-targeted compounds. This salt form also offers enhanced solubility in polar solvents, streamlining synthetic workflows. Suitable for use in peptidomimetics and CNS-active agents, it demonstrates consistent batch-to-batch reproducibility under GMP-compliant conditions.
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate structure
1355239-03-0 structure
Product name:(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
CAS No:1355239-03-0
MF:C14H18FNO6
MW:315.294228076935
MDL:MFCD17171375
CID:1056348

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
    • (2S,3S)-2,3-dihydroxybutanedioic acid, (2S)-2-(3-fluorophenyl)pyr rolidine
    • C10H12FN.C4H6O6
    • 4837AJ
    • AB0064955
    • (S)-2-(3-Fluorophenyl)pyrrolidineD-Tartrate
    • (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1)
    • MDL: MFCD17171375
    • Inchi: 1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1
    • InChI Key: LPQAIJHTOIUGNX-MSDAVRDESA-N
    • SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1[H].O([H])[C@]([H])(C(=O)O[H])[C@@]([H])(C(=O)O[H])O[H]

Computed Properties

  • Exact Mass: 315.11200
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Topological Polar Surface Area: 127

Experimental Properties

  • PSA: 127.09000
  • LogP: 0.45640

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Security Information

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33540-25g
(2S,3S)-2,3-dihydroxybutanedioic acid, (2S)-2-(3-fluorophenyl)pyr rolidine
1355239-03-0
25g
¥12229.0 2021-09-07
abcr
AB315286-10 g
(S)-2-(3-Fluorophenyl)pyrrolidine d-tartrate, 95%; .
1355239-03-0 95%
10g
€903.10 2023-04-26
TRC
F621413-1g
(S)-2-(3-Fluorophenyl)pyrrolidine d-tartrate
1355239-03-0
1g
$442.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33540-5g
(2S,3S)-2,3-dihydroxybutanedioic acid, (2S)-2-(3-fluorophenyl)pyr rolidine
1355239-03-0
5g
¥3679.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852701-5g
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
1355239-03-0 ≥97%
5g
2,115.90 2021-05-17
Alichem
A109005747-10g
(S)-2-(3-Fluorophenyl)pyrrolidine d-tartrate
1355239-03-0 95%
10g
$815.85 2022-04-03
eNovation Chemicals LLC
D689669-10g
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
1355239-03-0 >97%
10g
$580 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008915-10g
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
1355239-03-0 >97%
10g
¥4087.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008915-25g
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
1355239-03-0 >97%
25g
¥8150.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008915-0.25g
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
1355239-03-0 >97%
0.25g
¥673.00 2024-07-09

Additional information on (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate

Introduction to (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate (CAS No. 1355239-03-0)

Compound CAS No. 1355239-03-0, specifically identified as (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorine atom in the aromatic ring and the pyrrolidine moiety contributes to its distinct pharmacological profile, making it a subject of intense research interest.

The< strong> (S)-configuration of the pyrrolidine ring is particularly noteworthy, as stereochemistry plays a crucial role in determining the biological activity of many pharmaceutical compounds. The tartaric acid component not only influences the solubility and stability of the compound but also enhances its interaction with biological targets. This combination of structural features makes (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate a promising candidate for further investigation.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The fluorine atom introduces electronic and steric effects that can modulate the binding affinity and metabolic stability of molecules. In particular, 3-fluorophenyl derivatives have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and anti-inflammatory treatments. The pyrrolidine scaffold, on the other hand, is well-documented for its role in enhancing binding interactions with biological receptors.

In the realm of medicinal chemistry, the development of chiral drugs has been a focal point due to the often dramatic differences in efficacy and safety between enantiomers. The< strong> D-Tartarate salt form not only improves the pharmacokinetic properties of (S)-2-(3-Fluorophenyl)pyrrolidine but also ensures enantiopurity, which is critical for clinical applications. This salt form enhances solubility and stability, making it more suitable for formulation into pharmaceutical products.

Current research endeavors are exploring the potential of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate as a lead compound for novel therapeutic agents. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, its interaction with< strong> G-protein coupled receptors has been investigated for potential applications in treating neurological disorders. Additionally, its ability to modulate< strong> serotonergic pathways has opened avenues for research into antidepressant and anxiolytic therapies.

The< strong> fluorine-containing aromatic ring is particularly intriguing from a structural perspective. Fluorine atoms can significantly influence the electronic properties of molecules, leading to enhanced binding affinities and metabolic resistance. This characteristic makes fluorinated compounds attractive for drug design, as they can improve both efficacy and bioavailability. The combination of these features in (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate positions it as a valuable scaffold for developing next-generation pharmaceuticals.

In vitro studies have begun to unravel the mechanistic aspects of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate's biological activity. Researchers have observed notable interactions with< strong> cytochrome P450 enzymes, which are pivotal in drug metabolism. Understanding these interactions is crucial for predicting pharmacokinetic behavior and potential drug-drug interactions. Furthermore, investigations into its< strong> blood-brain barrier penetration have shown promising results, suggesting its suitability for central nervous system applications.

The< strong> pyrrolidine D-Tartarate salt form has been particularly effective in enhancing oral bioavailability and reducing gastrointestinal irritation. This formulation approach aligns with modern pharmaceutical trends toward improving patient compliance and therapeutic outcomes. The tartaric acid moiety not only stabilizes the compound but also facilitates its absorption, making it an ideal candidate for oral administration.

The future prospects of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate are vast, with ongoing research focusing on optimizing its pharmacological profile. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery process by enabling rapid identification of analogs with improved properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential.

In conclusion, (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate (CAS No. 1355239-03-0) stands out as a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of stereochemical purity, fluorinated aromatic moiety, and tartaric acid salt form makes it an attractive candidate for further development into new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a significant role in addressing various medical challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1355239-03-0)(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
A887002
Purity:99%
Quantity:25g
Price ($):1013.0